molecular formula C16H15IN2O2 B11539466 N'-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

N'-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B11539466
M. Wt: 394.21 g/mol
InChI Key: LDMQLCVIVUVBLT-VCHYOVAHSA-N
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Description

N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is an organic compound characterized by the presence of an iodophenyl group and a methylphenoxy group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-methylphenoxyacetic acid with hydrazine hydrate to form 2-(4-methylphenoxy)acetohydrazide.

    Condensation Reaction: The hydrazide intermediate is then reacted with 4-iodobenzaldehyde under acidic conditions to form the final product, N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide.

The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of an acid catalyst such as hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the imine group to an amine, typically using reducing agents such as sodium borohydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to act as a potential inhibitor for certain enzymes, providing insights into enzyme mechanisms and aiding in drug discovery.

Medicine

In medicinal chemistry, N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to inhibit their activity. The presence of the iodophenyl group can enhance its binding affinity to these targets, while the hydrazide moiety can form hydrogen bonds, stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
  • N’-[(E)-(4-bromophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the compound’s structure allows for versatile chemical modifications, making it a valuable tool in various research fields.

Properties

Molecular Formula

C16H15IN2O2

Molecular Weight

394.21 g/mol

IUPAC Name

N-[(E)-(4-iodophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C16H15IN2O2/c1-12-2-8-15(9-3-12)21-11-16(20)19-18-10-13-4-6-14(17)7-5-13/h2-10H,11H2,1H3,(H,19,20)/b18-10+

InChI Key

LDMQLCVIVUVBLT-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)I

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)I

Origin of Product

United States

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